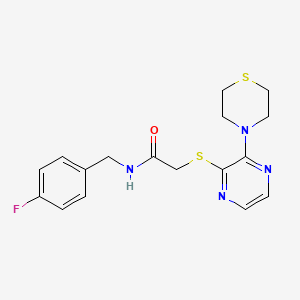

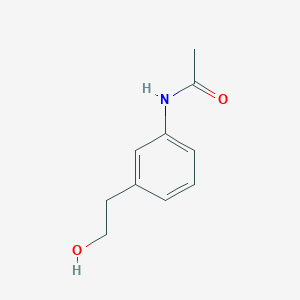

N-(3-(2-Hydroxyethyl)phenyl)acetamide

Vue d'ensemble

Description

“N-(3-(2-Hydroxyethyl)phenyl)acetamide” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a solid substance .

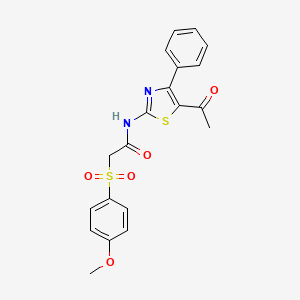

Molecular Structure Analysis

The molecular structure of “N-(3-(2-Hydroxyethyl)phenyl)acetamide” can be represented by the SMILES string O=C(C)NC1=CC=CC(CCO)=C1 . This indicates that the compound contains an acetamide group (O=C©N-) attached to a phenyl ring with a 2-hydroxyethyl group (-CH2-CH2-OH) at the 3-position .

Applications De Recherche Scientifique

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. It is produced through chemoselective monoacetylation of 2-aminophenol using immobilized lipase, demonstrating its significance in drug synthesis processes (Magadum & Yadav, 2018).

Anti-inflammatory and Anti-arthritic Properties

This compound has shown promising anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis models in rats. It significantly reduced pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).

Silylation and Derivative Synthesis

Research on the silylation of N-(2-hydroxyphenyl)acetamide has led to the development of new compounds with potential applications in materials science and organic synthesis. These studies provide insight into the structural and chemical properties of silylated derivatives (Nikonov et al., 2016).

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic properties. These compounds, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promising biological activities, underscoring the therapeutic potential of N-(3-(2-Hydroxyethyl)phenyl)acetamide derivatives (Rani et al., 2014).

Photocatalytic Degradation

The compound has been studied for its photocatalytic degradation under UV and sunlight irradiation, demonstrating its utility in environmental applications, particularly in the degradation of pharmaceutical contaminants (Jallouli et al., 2017).

Molecular and Crystal Structure Analysis

Studies on the crystal and molecular structures of N-(2-hydroxyphenyl)acetamide derivatives offer valuable insights into their chemical properties and potential applications in the design of new materials and pharmaceuticals (Chi et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

N-[3-(2-hydroxyethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLXXOUXFCXVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-Hydroxyethyl)phenyl)acetamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)

![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)